REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([O:9]CC)=[O:8])=[CH:3]1.[OH-].[Na+].Cl.[Cl-].[Na+]>>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[CH:3]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
CN1C=C(C=C1)C(=O)OCC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been obtained in Preparation Example 1
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour over an ice-acetone bath
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
Those crystals were washed with chilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under reduced pressure, whereby the title compound (5.77 g)
|
Type
|
CUSTOM
|
Details
|
was obtained (yield: 92.2%)
|
Name
|
|
Type
|
|
Smiles
|
CN1C=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |